Superior Target Potency: Lalistat 1 Demonstrates >2-Fold Higher Potency for LAL Compared to Lalistat 2
Lalistat 1 exhibits a significantly lower IC50 (68 nM) for purified human lysosomal acid lipase (phLAL) compared to its closest structural analog, Lalistat 2 (IC50 = 152 nM) . This represents a >2.2-fold increase in potency under identical assay conditions .
| Evidence Dimension | Inhibition of purified human LAL (phLAL) activity |
|---|---|
| Target Compound Data | IC50 = 68 nM |
| Comparator Or Baseline | Lalistat 2, IC50 = 152 nM |
| Quantified Difference | 2.2-fold lower IC50 (higher potency) |
| Conditions | In vitro enzyme assay using purified human LAL |
Why This Matters
Higher potency allows for the use of lower compound concentrations, reducing the likelihood of off-target effects and improving the signal-to-noise ratio in cellular assays.
